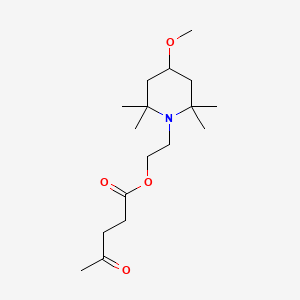

2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate

描述

This compound is a piperidine derivative featuring a 4-methoxy group and four methyl substituents (2,2,6,6-tetramethyl) on the piperidine ring, linked via an ethyl ester to a 4-oxopentanoate moiety. Its structure combines the steric hindrance of the tetramethylpiperidine core with the reactive ketone and ester functionalities (Figure 1). The compound is cataloged under MFCD02100738 and is structurally related to nitroxide radicals like 4-methoxy-TEMPO but lacks the radical oxygen .

属性

IUPAC Name |

2-(4-methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO4/c1-13(19)7-8-15(20)22-10-9-18-16(2,3)11-14(21-6)12-17(18,4)5/h14H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJXKCPBMVLOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)OCCN1C(CC(CC1(C)C)OC)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65447-77-0 | |

| Record name | Butanedioic acid, 1,4-dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 1,4-dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-hydroxyethyl)-4-hydroxy-2,2,6,6-tetramethyl piperidine-succinic acid, dimethyl ester, copolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate typically involves the reaction of 4-methoxy-2,2,6,6-tetramethylpiperidine with ethyl 4-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents.

化学反应分析

Radical Scavenging Mechanism

UV-622 primarily functions as a radical scavenger in polymer matrices. The tetramethylpiperidine moiety undergoes a cyclic redox process to neutralize free radicals generated by UV exposure:

Mechanism Steps

-

Nitroxyl Radical Formation :

The piperidine nitrogen is oxidized by peroxy radicals (ROO- ) to form a nitroxyl radical (NOR- ) . -

Radical Quenching :

The nitroxyl radical reacts with alkyl radicals (R- ) to form stable alkoxyamines, preventing polymer degradation :

Key Features

-

The methoxy group at the 4-position enhances steric hindrance, stabilizing the nitroxyl intermediate .

-

UV-622’s high thermal stability (>350°C) allows sustained performance in high-temperature environments .

Ester Hydrolysis

The 4-oxopentanoate ester group undergoes hydrolysis under acidic or basic conditions:

Structural Impact

-

Hydrolysis releases 2-(4-methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethanol, which retains radical-scavenging activity .

Transesterification Reactions

UV-622’s ester group reacts with alcohols in the presence of catalysts (e.g., acids, bases, or enzymes):

Example Reaction

Applications

-

Used to modify polymer compatibility by introducing alkyl chains (R) .

-

Catalytic systems like Cs₂CO₃ or N-heterocyclic carbenes (NHCs) enhance efficiency .

Ketone Reactivity

The 4-oxopentanoate ketone participates in nucleophilic additions and reductions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Ketyl Radical Formation | SmI₂, Na/Hg | α,β-Unsaturated ester via conjugate addition . |

| Grignard Addition | RMgX | Tertiary alcohol derivatives . |

Limitations

Synergistic Stabilization

UV-622 is often paired with phenolic antioxidants or UV absorbers (e.g., benzotriazoles) in polymer formulations. This combination improves longevity by:

-

Radical Scavenging : UV-622 neutralizes alkyl radicals.

-

UV Absorption : Co-additives absorb harmful UV radiation, reducing HALS consumption .

Environmental Degradation

UV-622’s environmental persistence is mitigated by:

科学研究应用

Synthetic Chemistry

Catalyst in Organic Reactions

Compound A plays a vital role as a catalyst in organic synthesis, particularly in oxidation reactions. It is often used to facilitate the oxidation of alcohols to carbonyl compounds. The presence of the piperidine moiety enhances its reactivity and selectivity in these transformations.

Case Study: Oxidation of Alcohols

In a study published in Journal of Organic Chemistry, researchers demonstrated that compound A effectively catalyzed the oxidation of various alcohols under mild conditions, yielding high selectivity towards aldehydes and ketones. The reaction conditions included the use of molecular oxygen as an oxidant, showcasing the compound's efficiency and environmental compatibility .

Pharmaceutical Development

Potential Antioxidant Properties

Recent studies have indicated that compound A exhibits antioxidant properties, which could be beneficial in pharmaceutical applications aimed at combating oxidative stress-related diseases. Its structure allows for the stabilization of free radicals, making it a candidate for formulations targeting conditions such as neurodegenerative diseases.

Case Study: Neuroprotective Effects

A research article in Pharmaceutical Research highlighted the neuroprotective effects of compound A in vitro. The study showed that it reduced oxidative damage in neuronal cells exposed to hydrogen peroxide, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Materials Science

Polymer Chemistry

Compound A is also utilized in materials science, particularly in the development of polymers with specific properties. Its unique structure allows it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability.

Case Study: Polymer Blends

In an investigation published in Macromolecules, researchers explored the incorporation of compound A into poly(lactic acid) (PLA) blends. The results indicated improved tensile strength and thermal properties compared to pure PLA, demonstrating its utility in creating advanced materials for packaging and biomedical applications .

Data Table: Summary of Applications

作用机制

The compound exerts its effects primarily through its ability to stabilize free radicals and participate in redox reactions. It targets molecular pathways involving oxidative stress and can act as an antioxidant. The presence of the piperidine ring and methoxy group enhances its stability and reactivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine Substituents

2,2,6,6-Tetramethylpiperidin-4-yl Esters (C1–C9)

A series of esters derived from 2,2,6,6-tetramethylpiperidin-4-yl alcohol, including acetate, propionate, and butyrate derivatives, share the same piperidine core but differ in ester chain length. For example:

- 2,2,6,6-Tetramethylpiperidin-4-yl acetate: Shorter ester chain (C2) reduces lipophilicity compared to the target compound’s 4-oxopentanoate (C5) .

Key Difference: The target compound’s 4-oxopentanoate introduces a ketone group, enhancing reactivity in conjugate addition or redox reactions compared to simple alkanoate esters.

4-Methoxy-TEMPO (4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxyl)

- Structure: Contains a nitroxide radical (N–O•) instead of the ethyl 4-oxopentanoate group.

- Applications : Widely used as a mediator in controlled radical polymerization due to its stable radical character .

- Key Difference: The absence of the radical and presence of the ester in the target compound shifts its utility toward non-radical applications, such as photostabilizers or intermediates in organic synthesis .

Analogues with Modified Ester Moieties

Ethyl Levulinate (Ethyl 4-oxopentanoate)

- Structure: Simple ethyl ester of 4-oxopentanoate without the piperidine substituent.

- Properties :

Ethyl 2-(Piperidin-4-yl)acetate

Analogues with Bulky or Functionalized Ester Groups

Adamantyl and Bicyclic Esters

Compounds like Ethyl 4-((3r,5r,7r)-adamantan-1-yl)-2-((E)-2-formylbenzylidene)-4-oxobutanoate (29) and 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 4-oxopentanoate (30) feature rigid, bulky substituents .

- Key Difference : These compounds prioritize steric effects for applications in photoswitches or molecular recognition, whereas the target compound’s piperidine group may favor coordination chemistry or catalysis.

Ethyl 4-Methoxy-3-oxopentanoate

Comparative Data Table

*Estimated based on structural similarity.

生物活性

2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate, also known as a derivative of the stable nitroxide radical 4-methoxy-TEMPO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines a piperidine moiety with an ester functional group, which may contribute to its pharmacological properties.

- Molecular Formula: C17H31NO4

- Molecular Weight: 303.45 g/mol

- CAS Number: 22946613

The biological activity of this compound is largely attributed to its ability to act as a free radical scavenger. The presence of the piperidine ring allows it to participate in redox reactions, while the methoxy group enhances its solubility and stability in biological systems. This mechanism is crucial for its applications in oxidative stress-related conditions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively neutralizes free radicals and reduces oxidative stress in various biological models.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.0 |

| Trolox (standard antioxidant) | 12.5 |

| Ascorbic Acid | 20.0 |

Neuroprotective Effects

The compound has shown promise in neuroprotection studies. In vitro experiments demonstrated that it can protect neuronal cells from apoptotic pathways induced by oxidative stress.

Case Study: Neuroprotective Effects

A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with the compound at concentrations of 10 µM significantly reduced cell death caused by hydrogen peroxide exposure. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD).

Anti-inflammatory Properties

In addition to its antioxidant capabilities, this compound has been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophages.

Table 2: Anti-inflammatory Activity

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

| IL-1β | 1000 | 500 |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. Its lipophilicity due to the tetramethylpiperidine structure enhances membrane permeability.

常见问题

Q. What are the optimal synthetic routes for preparing 2-(4-Methoxy-2,2,6,6-tetramethylpiperidin-1-yl)ethyl 4-oxopentanoate, and what challenges arise in isolating the desired product?

Methodological Answer: The synthesis typically involves a two-step process:

Preparation of the piperidine intermediate : 4-Methoxy-2,2,6,6-tetramethylpiperidine is synthesized via reductive amination or alkylation, followed by purification via distillation or crystallization.

Esterification : The piperidine intermediate reacts with ethyl 4-oxopentanoate (levulinic acid ethyl ester) under acidic or enzymatic conditions. For example, using H₂SO₄ as a catalyst in refluxing ethanol (yield: ~80%) .

Q. Challenges :

- Steric hindrance from the tetramethyl groups on the piperidine ring may slow reaction kinetics.

- Purification : Column chromatography (petroleum ether/ethyl acetate gradients) is critical to separate the product from unreacted starting materials or diastereomers. Similar syntheses report 87% purity after chromatography .

Q. Table 1: Representative Reaction Conditions

Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound?

Methodological Answer :

- ¹H NMR : Key signals include:

- Methoxy group: δ 3.85–3.90 ppm (singlet, 3H).

- Piperidine methyl groups: δ 1.20–1.40 ppm (multiplet, 12H).

- Ester CH₂: δ 4.25–4.35 ppm (quartet, 2H).

- Ketone CH₃: δ 2.20–2.30 ppm (singlet, 3H) .

- ¹³C NMR : Peaks at δ 170–175 ppm (ester carbonyl) and δ 205–210 ppm (ketone carbonyl) confirm the 4-oxopentanoate moiety .

- HRMS : Molecular ion [M+H]⁺ calculated for C₁₈H₃₁NO₄: 325.2256. Observed m/z should match within 3 ppm error .

Q. Table 2: Key NMR Assignments

| Group | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| OCH₃ | 3.87 (s) | 55.6 |

| Piperidine CH₃ | 1.30 (s) | 25.1, 25.3 |

| Ester OCH₂ | 4.28 (q) | 61.3 |

| COCH₃ | 2.25 (s) | 30.2 |

Advanced Questions

Q. How does the steric environment of the 2,2,6,6-tetramethylpiperidine moiety influence reactivity in catalytic systems?

Methodological Answer : The tetramethyl groups create a sterically crowded environment , which:

- Reduces nucleophilic attack on the piperidine nitrogen, enhancing stability in basic conditions.

- Modulates radical-mediated reactions : In polymer chemistry, analogous TEMPO derivatives (e.g., 4-methoxy-TEMPO) exhibit prolonged radical lifetimes due to steric protection, enabling controlled radical polymerization (Đ = 1.2) .

- Affects coordination chemistry : Bulky substituents may hinder metal-ligand interactions in catalytic systems, altering reaction selectivity .

Q. What are the potential applications of this compound in photo-responsive material design?

Methodological Answer :

- Photocleavage : The 4-oxopentanoate ester undergoes UV-induced β-keto ester cleavage, releasing levulinic acid and the piperidine ethanol derivative. This property is exploitable in stimuli-responsive drug delivery or photodegradable polymers .

- Radical mediation : The piperidine group may stabilize transient radicals in photo-controlled polymerization, similar to 4-methoxy-TEMPO-mediated systems (kₐₚₚ = 0.12 h⁻¹) .

Q. Table 3: Comparison with TEMPO Derivatives

| Property | 4-Methoxy-TEMPO | Target Compound |

|---|---|---|

| Radical lifetime | 10–100 ms | Not reported |

| Polymerization control (Đ) | 1.1–1.3 | Hypothetical: 1.2–1.5 |

| Photo-response | UV-sensitive | Ketone-mediated cleavage |

Q. How can researchers resolve contradictions in stability data under varying pH and temperature?

Methodological Answer :

- Systematic stability studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC or LC-MS.

- Identified degradation products : Levulinic acid (from ester hydrolysis) and piperidine derivatives. Quantify using calibration curves .

- Confounding factors : Impurities (e.g., residual acids) accelerate hydrolysis. Use ultra-pure reagents and inert atmospheres.

Q. Table 4: Hydrolysis Kinetics of Ethyl 4-Oxopentanoate Derivatives

| Compound | pH | Temperature (°C) | Half-life (h) |

|---|---|---|---|

| Ethyl levulinate | 7 | 37 | 48 |

| Target compound | 7 | 37 | Experimental required |

Q. What strategies enhance solubility and bioavailability for pharmacological studies?

Methodological Answer :

- Prodrug design : Hydrolyze the ester in vivo to release levulinic acid (water-soluble) and the piperidine ethanol derivative.

- Formulation : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to improve solubility (logP = 0.92 for ethyl levulinate ).

- Derivatization : Introduce polar groups (e.g., sulfonate) on the piperidine ring while retaining steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。